2-(2,5-dimethylphenyl)-N-phenylacetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-12-8-9-13(2)14(10-12)11-16(18)17-15-6-4-3-5-7-15/h3-10H,11H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGCYDBBAVQQRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextual Significance of Substituted Phenylacetamide Derivatives in Contemporary Chemical and Biological Research
Substituted phenylacetamide derivatives, also known as acetanilides, represent a cornerstone in medicinal and chemical research. The N-phenylacetamide scaffold is recognized as a "privileged" structure in drug discovery due to its capacity to bind to a wide range of biological targets. First introduced into medical practice in 1886 as an analgesic and antipyretic agent, the core acetanilide (B955) structure has since been elaborated into a vast library of compounds with diverse pharmacological applications researchgate.neteurekaselect.comingentaconnect.com.
The versatility of the phenylacetamide framework allows for substitutions on both the phenyl ring and the acetamide (B32628) group, which significantly influences the compound's physicochemical properties and biological activity researchgate.net. This adaptability has enabled researchers to develop derivatives with a wide spectrum of therapeutic potential. Documented biological activities for this class of compounds are extensive and varied, as detailed in numerous studies researchgate.neteurekaselect.comsemanticscholar.org.
Reported Biological Activities of Phenylacetamide Derivatives:
| Biological Activity | Description | References |
|---|---|---|
| Analgesic & Anti-inflammatory | Used for pain and inflammation relief. Acetanilide was one of the first synthetic fever reducers. | researchgate.neteurekaselect.com |
| Antimicrobial | Includes antibacterial and antifungal properties against various pathogens. | researchgate.nettandfonline.comnih.gov |
| Anticancer | Certain derivatives exhibit cytotoxic effects on cancer cell lines, triggering apoptosis. | researchgate.neteurekaselect.com |
| Anticonvulsant | Shows potential in managing seizures and related neurological disorders. | researchgate.netresearchgate.net |
| Antidepressant | Phenylacetamide structures are being explored as scaffolds for new antidepressant agents. | nih.gov |
| Antioxidant | Capable of neutralizing free radicals, which is relevant for various pathological conditions. | researchgate.neteurekaselect.com |
| Agrochemical | Includes compounds with pesticidal, bactericidal, and nematicidal properties. | researchgate.netgoogle.comnih.gov |
| Antihyperglycemic & Antimalarial | Research has indicated potential applications in managing blood sugar and treating malaria. | researchgate.neteurekaselect.com |
This broad range of bioactivity underscores the profound importance of the phenylacetamide scaffold in the ongoing search for novel therapeutic and agrochemical agents ingentaconnect.com.
Overview of Current Research Trajectories and Emerging Paradigms for the Compound S Chemical Exploration
Established Synthetic Pathways for N-Phenylacetamide Scaffold Formation
The construction of the N-phenylacetamide scaffold is a cornerstone of organic synthesis, with amidation reactions being the most direct and widely employed method.
The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but often kinetically slow process, typically requiring high temperatures. dur.ac.uk To circumvent these harsh conditions, a variety of coupling reagents have been developed to activate the carboxylic acid, facilitating a more efficient reaction under milder conditions.
The synthesis of this compound is achieved by reacting 2,5-dimethylphenylacetic acid with aniline. This transformation can be promoted by various coupling agents. Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium salts. arkat-usa.org For instance, N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. chemistrysteps.com
The choice of coupling reagent and reaction conditions can significantly impact the yield and purity of the final product. The following table summarizes various coupling reagents used in the synthesis of N-phenylacetamide derivatives.
Table 1: Common Coupling Reagents for N-Phenylacetamide Synthesis
| Coupling Reagent | Activating Species | Byproduct | Key Features |
| N,N'-Dicyclohexylcarbodiimide (DCC) | O-acylisourea | Dicyclohexylurea (DCU) | Highly efficient, but DCU can be difficult to remove. chemistrysteps.com |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | O-acylisourea | Water-soluble urea (B33335) derivative | Easier purification compared to DCC. chemistrysteps.com |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) | Benzotriazolyl ester | Tetramethylurea | High coupling efficiency, often used with an additive like HOBt. arkat-usa.org |
| O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) | 7-Azabenzotriazolyl ester | Tetramethylurea | Reduced racemization in chiral substrates compared to HBTU. youtube.com |
| O-Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) | Benzotriazolyl ester | Hexamethylphosphoramide (HMPA) | Effective but produces carcinogenic HMPA. arkat-usa.org |
The synthesis of the key precursor, 2,5-dimethylphenylacetic acid, is a critical step. Several synthetic routes have been established, starting from readily available materials like p-xylene (B151628).
One common approach involves the Friedel-Crafts acylation of p-xylene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), to yield 2-chloro-1-(2,5-dimethylphenyl)ethanone. nih.govnih.gov This intermediate can then be converted to 2,5-dimethylphenylacetic acid through various methods, including the Willgerodt-Kindler reaction or a multi-step sequence involving ketal formation, rearrangement, and hydrolysis. nih.govnih.govgoogle.com
Another route starts with the chloromethylation of p-xylene to produce 2,5-dimethylbenzyl chloride, followed by cyanation and subsequent hydrolysis of the resulting nitrile to afford the desired carboxylic acid. reddit.com The choice of synthetic pathway often depends on factors such as reagent availability, scalability, and environmental considerations.
The following table outlines some established methods for the synthesis of 2,5-dimethylphenylacetic acid.
Table 2: Synthetic Routes to 2,5-Dimethylphenylacetic Acid
| Starting Material | Key Intermediates | Reagents & Conditions | Overall Yield | Reference(s) |
| p-Xylene | 2-Chloro-1-(2,5-dimethylphenyl)ethanone | 1. Chloroacetyl chloride, AlCl₃ 2. Propylene glycol, p-TsOH 3. Heat 4. NaOH, H₂O, heat | ~71% | nih.gov |
| p-Xylene | 2,5-Dimethylbenzyl chloride, 2,5-Dimethylphenylacetonitrile | 1. Paraformaldehyde, HCl, ionic liquid 2. NaCN 3. H₂O, H⁺ | - | reddit.com |
| 2',5'-Dimethylacetophenone (B146730) | Thioamide intermediate | Morpholine, Sulfur, heat (Willgerodt-Kindler) | - | google.com |
Novel and Green Chemistry Approaches in the Synthesis of this compound Derivatives
In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. organic-chemistry.orgresearchgate.netanton-paar.com The direct amidation of carboxylic acids with amines can be significantly enhanced under microwave irradiation, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. organic-chemistry.orgresearchgate.net This technique can be applied to the synthesis of this compound, potentially reducing the need for coupling reagents and simplifying work-up procedures. nih.govnih.gov The efficiency of microwave heating stems from the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. anton-paar.com
A study on the microwave-assisted synthesis of N-phenylacetamide derivatives of indolo[2,3-b]quinoxaline demonstrated a drastic reduction in reaction time and excellent yields. organic-chemistry.org Similarly, solvent-free microwave-assisted synthesis of N-substituted aldimines has been reported with high efficiency. arkat-usa.org
"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, create no or only inoffensive byproducts, and are easy to perform. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, leading to the formation of 1,2,3-triazoles. libretexts.orgsigmaaldrich.com This methodology has been employed to synthesize N-phenylacetamide-incorporated 1,2,3-triazoles. libretexts.orgyoutube.com
In this approach, a 2-azido-N-phenylacetamide derivative is reacted with a terminal alkyne in the presence of a copper(I) catalyst to afford the corresponding 1,4-disubstituted 1,2,3-triazole. This strategy allows for the rapid generation of a diverse library of N-phenylacetamide derivatives with potential applications in various fields.
Mechanistic Elucidation of Key Synthetic Transformations in this compound Formation
Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and predicting the outcomes of new reactions.
The formation of the amide bond between 2,5-dimethylphenylacetic acid and aniline, when mediated by a coupling reagent like DCC, proceeds through a well-established mechanism. The carboxylic acid first adds to one of the C=N double bonds of DCC, forming a highly reactive O-acylisourea intermediate. chemistrysteps.combyjus.com This intermediate is an excellent acylating agent and is readily attacked by the nucleophilic amine (aniline) in a nucleophilic acyl substitution reaction. The tetrahedral intermediate formed then collapses, eliminating the dicyclohexylurea (DCU) byproduct and yielding the desired amide, this compound.
The synthesis of the 2,5-dimethylphenylacetic acid precursor via Friedel-Crafts acylation involves the generation of an acylium ion (CH₂ClCO⁺) from chloroacetyl chloride and a Lewis acid like AlCl₃. youtube.comwikipedia.org This electrophilic acylium ion then attacks the electron-rich p-xylene ring in an electrophilic aromatic substitution reaction, preferentially at the position ortho to one methyl group and para to the other, leading to the formation of 2-chloro-1-(2,5-dimethylphenyl)ethanone.
Alternatively, the Willgerodt-Kindler reaction for converting 2',5'-dimethylacetophenone to the corresponding thioamide involves a complex series of steps. organic-chemistry.orgresearchgate.net It is believed to proceed through the formation of an enamine, which then reacts with sulfur. A series of rearrangements and oxidations ultimately leads to the migration of the carbonyl group to the terminal position of the alkyl chain, followed by thiation to form the thioamide, which can then be hydrolyzed to the carboxylic acid. organic-chemistry.orgresearchgate.net
The mechanism of microwave-assisted amidation is primarily thermal, where the rapid heating accelerates the reaction rate. researchgate.netanton-paar.com However, non-thermal "microwave effects" have also been proposed, suggesting that the oscillating electromagnetic field can influence the transition state of the reaction, though this is a subject of ongoing debate. nih.gov
In the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the currently accepted mechanism involves the formation of a copper(I) acetylide, which then coordinates with the azide. nih.govorganic-chemistry.org This is followed by a cyclization step to form a six-membered metallacycle intermediate, which then undergoes reductive elimination to furnish the 1,4-disubstituted triazole ring. organic-chemistry.org
High-Resolution Spectroscopic Investigations for Comprehensive Structural Insights
High-resolution spectroscopic techniques are indispensable for elucidating the molecular structure of organic compounds. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and mass spectrometry would provide a complete picture of its atomic connectivity, functional groups, and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Connectivity and Conformational Studies
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would yield critical data.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both the 2,5-dimethylphenyl and the phenyl rings, as well as signals for the methylene (B1212753) (-CH₂-) bridge, the two methyl (-CH₃) groups, and the amide (N-H) proton. The chemical shifts and coupling patterns would be indicative of their electronic environments and spatial relationships. For instance, the aromatic protons would likely appear in the range of 7.0-7.6 ppm, with their splitting patterns revealing their substitution pattern. The methylene protons would likely appear as a singlet around 3.6-3.8 ppm. The methyl protons would also be singlets, at approximately 2.1-2.3 ppm. The amide proton would be a broad singlet, its chemical shift being sensitive to solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data by showing signals for each unique carbon atom. The carbonyl carbon of the amide group would be a key indicator, expected to appear significantly downfield (around 168-172 ppm). The aromatic carbons would resonate in the 120-140 ppm range, while the methyl carbons would be found upfield.
Expected ¹H and ¹³C NMR Data:
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Amide N-H | 8.0 - 9.5 (broad singlet) | - |
| Phenyl-H | 7.0 - 7.6 (multiplet) | 120 - 140 |
| Dimethylphenyl-H | 6.9 - 7.2 (multiplet) | 125 - 138 |
| Methylene (-CH₂-) | 3.6 - 3.8 (singlet) | 43 - 46 |
| Methyl (-CH₃) | 2.1 - 2.3 (singlet) | 18 - 21 |
| Carbonyl (C=O) | - | 168 - 172 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interactions
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of its functional groups. For this compound, these techniques would confirm the presence of the amide linkage and the aromatic rings.
Key expected vibrational frequencies include the N-H stretch, typically observed around 3300 cm⁻¹, and the strong carbonyl (C=O) stretch of the amide group (Amide I band) between 1650 and 1680 cm⁻¹. The Amide II band, resulting from N-H bending and C-N stretching, would be expected near 1550 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be prominent. researchgate.netresearching.cnproprep.comlibretexts.org The precise positions of these bands, particularly the N-H and C=O stretches, can provide insights into intermolecular hydrogen bonding within the solid state. researchgate.netresearching.cn
Expected Vibrational Frequencies:
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | 3250 - 3350 | Medium to Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| Amide I (C=O Stretch) | 1650 - 1680 | Strong |
| Amide II (N-H Bend, C-N Stretch) | 1530 - 1570 | Medium to Strong |
| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, electron ionization (EI) would likely induce characteristic fragmentation patterns. The primary fragmentation process for N-aryl substituted 2-phenylacetamides often involves the loss of an aromatic hydrogen atom from the molecular ion. nih.gov Another common fragmentation pathway for amides is cleavage alpha to the carbonyl group. libretexts.org
High-Resolution Mass Spectrometry (HRMS) would be crucial for determining the exact molecular formula. The expected monoisotopic mass of C₁₇H₁₉NO is 253.1467 g/mol . HRMS can confirm this with high accuracy, distinguishing it from other compounds with the same nominal mass.
Expected Mass Spectrometry Fragmentation:
| Fragment Ion (m/z) | Proposed Structure/Loss |
| 253 | [M]⁺ (Molecular Ion) |
| 134 | [CH₃C₆H₃CH₂CO]⁺ |
| 119 | [CH₃C₆H₃CH₂]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state structure, providing precise bond lengths, bond angles, and torsional angles.
Polymorphism and Crystallographic Landscape Studies of this compound
Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in acetanilide (B955) derivatives. researchgate.netacs.orgacs.org Different polymorphs can exhibit distinct physical properties. It is plausible that this compound could also exhibit polymorphism, depending on crystallization conditions such as solvent, temperature, and cooling rate. A thorough crystallographic landscape study would involve systematic crystallization experiments to identify and characterize any potential polymorphic forms. Each polymorph would have a unique crystal structure, characterized by different unit cell parameters and space groups, and potentially different hydrogen bonding networks. researchgate.netacs.orgacs.org
Conformational Dynamics and Rotational Isomerism Studies in Solution and Solid State
A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the experimental and computational data specifically concerning the conformational dynamics and rotational isomerism of this compound. While extensive research exists on the conformational preferences and rotational barriers of related N-arylacetamides and other substituted acetanilides, no dedicated studies detailing these properties for the specific molecule of this compound have been identified.
The conformational behavior of N-arylacetamides is a subject of considerable interest in structural chemistry, as it is governed by the interplay of steric and electronic effects. Key conformational features include the rotation around the N-aryl bond and the amide C-N bond. These rotations give rise to different rotational isomers, or conformers, which can exist in equilibrium in both solution and the solid state.
In analogous compounds, techniques such as dynamic Nuclear Magnetic Resonance (NMR) spectroscopy in solution are commonly employed to determine the energy barriers between different conformers. In the solid state, X-ray crystallography provides precise information about the preferred conformation adopted by the molecule in the crystal lattice, including crucial data on dihedral angles and bond lengths.
Despite the availability of these methods and the body of research on related structures, specific data for this compound, such as the rotational barriers for the N-C(phenyl) or C-N(amide) bonds, and the specific dihedral angles defining its stable conformers in solution or the solid state, remain uncharacterized in the accessible scientific literature. Consequently, the creation of detailed data tables on its conformational dynamics is not possible at this time.
Chemical Reactivity and Derivatization Strategies of 2 2,5 Dimethylphenyl N Phenylacetamide
Functionalization at the Acyl (Acetamide) Moiety
The acetamide (B32628) portion of the molecule offers several sites for chemical reactions, primarily centered on the amide bond and the adjacent methylene (B1212753) group.
One common strategy for modifying the acyl moiety involves the synthesis of analogs by reacting 2-(2,5-dimethylphenyl)acetic acid or its derivatives with a variety of substituted anilines or other primary and secondary amines. This approach allows for the introduction of diverse functionalities onto the N-phenyl ring. The direct condensation of a carboxylic acid with an amine can be challenging as the basic amine can deprotonate the carboxylic acid, forming an unreactive carboxylate salt. libretexts.org To overcome this, heating the ammonium (B1175870) carboxylate salt above 100°C can drive off water and form the amide. libretexts.org Alternatively, activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the formation of the amide bond under milder conditions. libretexts.org
Another approach involves the modification of the methylene bridge (-CH2-) situated between the 2,5-dimethylphenyl ring and the carbonyl group. While direct functionalization of this position is not extensively reported for this specific molecule, general principles of organic chemistry suggest that it could be susceptible to reactions such as alpha-halogenation under specific conditions, which would then introduce a reactive handle for further nucleophilic substitution.
Furthermore, N-alkylation or N-arylation of the amide nitrogen can lead to tertiary amide derivatives. For instance, the synthesis of 2-(2,5-dimethylphenyl)-N-methyl-N-phenylacetamide has been documented. nih.gov
The reactivity of the amide bond itself is also a key consideration. Amides are generally stable but can be hydrolyzed under acidic or basic conditions to yield the parent carboxylic acid and amine. This reaction is fundamental to the metabolic breakdown of such compounds in biological systems. For example, N-(2,5-dimethylphenyl)acetamide is a known human metabolite of 2,5-dimethylaniline (B45416). nih.gov
Electrophilic and Nucleophilic Modification of the Substituted Phenyl Rings
The two phenyl rings in 2-(2,5-dimethylphenyl)-N-phenylacetamide are key targets for derivatization through electrophilic aromatic substitution reactions. The substitution pattern on each ring dictates the regioselectivity of these reactions.
The 2,5-dimethylphenyl ring contains two methyl groups, which are electron-donating and ortho-, para-directing. libretexts.org This means that incoming electrophiles will preferentially attack at the positions ortho and para to the methyl groups. Given that the 3, 4, and 6 positions are available on this ring, electrophilic substitution would likely lead to a mixture of products. The steric hindrance from the existing methyl groups and the acetamide side chain would also play a significant role in determining the major product.
The N-phenylacetamide ring is influenced by the acetamido group (-NHCOCH3). The nitrogen atom has a lone pair of electrons that can be delocalized into the benzene (B151609) ring, making it an activating group and ortho-, para-directing. vaia.com However, the resonance with the adjacent carbonyl group makes the acetamido group less activating than a simple amino group. vaia.com Therefore, electrophilic substitution on this ring will be directed to the ortho and para positions, but the reactions may require slightly harsher conditions compared to aniline.
Common electrophilic substitution reactions that could be applied include:
Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO2).
Halogenation: Using a halogen (e.g., Br2) with a Lewis acid catalyst to introduce a halogen atom.
Friedel-Crafts Acylation and Alkylation: Introducing acyl or alkyl groups, though these reactions might be complicated by the presence of the amide functionality.
Nucleophilic aromatic substitution on the phenyl rings is generally less facile and would require the presence of strong electron-withdrawing groups (which are absent in the parent molecule) or the use of specific reaction conditions, such as high temperatures and pressures, or transition-metal catalysis.
Investigation of Regioselectivity and Stereoselectivity in Derivatization Reactions
The regioselectivity of derivatization reactions on this compound is a critical aspect, particularly for electrophilic substitution on the aromatic rings. As discussed, the directing effects of the substituents on both rings will govern the position of new functional groups. For the 2,5-dimethylphenyl ring, electrophilic attack is predicted to occur at the 3, 4, or 6 positions. The precise ratio of these isomers would depend on the specific electrophile and reaction conditions, with steric factors likely playing a major role. For the N-phenyl ring, substitution is expected at the ortho and para positions.
For example, in the synthesis of related N-phenylacetamides, selective lithiation followed by reaction with an electrophile has been used to achieve regioselective functionalization. researchgate.net This approach could potentially be adapted for the targeted modification of this compound.
Stereoselectivity becomes a factor if chiral centers are introduced into the molecule. The parent molecule is achiral. However, derivatization reactions could create stereocenters. For instance, if the methylene bridge were to be asymmetrically functionalized, a pair of enantiomers would be produced. Similarly, the introduction of a chiral substituent on either of the phenyl rings or on the amide nitrogen could lead to diastereomers. To date, specific studies on the stereoselective derivatization of this compound are not widely reported in the literature. However, in the synthesis of related chiral amides, the use of chiral amines or chiral catalysts can control the stereochemical outcome of the reaction.
Synthesis and Characterization of Novel Analogs and Conjugates of this compound
The synthesis of novel analogs and conjugates of this compound is a significant area of research aimed at exploring the structure-activity relationships of this class of compounds. A common synthetic route involves the reaction of 2-(2,5-dimethylphenyl)acetic acid with various amines.
A number of analogs have been synthesized and characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For example, a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives have been synthesized, where the 2,5-dimethylphenyl group is one of the substitutions on the acetamide nitrogen. nih.gov These compounds were prepared by reacting 2-chloro-N-substituted-acetamides with 2-mercaptobenzimidazole. nih.gov
Another example is the synthesis of conjugates where the N-phenylacetamide moiety is linked to other chemical scaffolds. For instance, N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates have been synthesized to explore their biological activities. nih.gov
The characterization data for some representative analogs are summarized in the tables below.
Table 1: Examples of Synthesized Analogs and their Characterization Data
| Compound Name | Synthetic Approach | Key Characterization Data | Reference |
|---|---|---|---|
| 2-Chloro-N-(2,5-dimethylphenyl)acetamide | Reaction of 2,5-dimethylaniline with chloroacetyl chloride. | Yield: 66%, mp: 213 °C, IR (cm⁻¹): 3393, 3292, 1649. | nih.gov |
| N-{3-(3,4-dimethylphenyl)propyl}-4-hydroxy-3-methoxyphenylacetamide | Condensation of 3-(3,4-dimethylphenyl)propylamine (B3239945) with 4-hydroxy-3-methoxyphenylacetic acid. | ¹H NMR signals at δ 2.21 (s, 6H, 2ArCH₃), 3.47 (s, 2H, CH₂CO), 3.87 (s, 3H, OCH₃). | googleapis.com |
| N-(2-Bromophenyl)-2-(2,3-dioxoindolin-1-yl)acetamide | Reaction of isatin (B1672199) with N-(2-bromophenyl)-2-chloroacetamide. | mp: 221–222 °C, ¹H NMR (CDCl₃, 400 MHz): δ 4.62 (s, 2H, NCH₂), 9.94 (s, 1H, NH). | nih.gov |
Table 2: Physical and Spectroscopic Data for Selected Phenylacetamide Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Reference |
|---|---|---|---|---|
| N-phenylacetamide | C₈H₉NO | 135.16 | 112-114 | arabjchem.org |
| N-(2,6-Dimethylphenyl)acetamide | C₁₀H₁₃NO | 163.21 | - | researchgate.net |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | C₁₄H₁₁FN₂O₃ | 274.25 | - | nih.gov |
Computational and Theoretical Chemistry Studies of 2 2,5 Dimethylphenyl N Phenylacetamide
Quantum Mechanical Calculations of Electronic Structure, Stability, and Reactivity Descriptors (e.g., DFT, Fukui functions)
Quantum mechanical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Density Functional Theory (DFT) is a widely used method that calculates the electronic structure of a molecule to determine its geometry, energy, and various reactivity descriptors.
For 2-(2,5-dimethylphenyl)-N-phenylacetamide, a DFT study, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would begin by optimizing the molecule's 3D geometry to find its most stable, lowest-energy conformation. From this optimized structure, key electronic properties can be derived.
Key Descriptors:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule. It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For this compound, the MEP would likely show negative potential around the carbonyl oxygen and positive potential near the amide hydrogen.
Fukui Functions: These descriptors are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the electron density changes upon the addition or removal of an electron, Fukui functions pinpoint specific atoms that are most likely to participate in a reaction.
Table 1: Illustrative Quantum Chemical Reactivity Descriptors for this compound (Hypothetical Data) This table presents example data that would be generated from a DFT analysis. Actual values require a specific computational study.
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| E_HOMO | -6.5 eV | Indicates electron-donating capability. |
| E_LUMO | -1.2 eV | Indicates electron-accepting capability. |
| Energy Gap (ΔE) | 5.3 eV | Relates to chemical stability and reactivity. |
| Dipole Moment (µ) | 3.8 D | Measures the overall polarity of the molecule. |
| Global Hardness (η) | 2.65 eV | Resistance to change in electron configuration. |
| Electrophilicity Index (ω) | 1.5 eV | Describes the ability to accept electrons. |
Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions
While quantum mechanics describes the static electronic state of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of conformational changes and interactions with the surrounding environment, such as a solvent.
A typical MD simulation of this compound would involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water) and observing its behavior over nanoseconds.
Key Analyses:
Conformational Sampling: The phenyl and dimethylphenyl rings, connected by a flexible acetamide (B32628) linker, can rotate. MD simulations explore the potential energy surface to identify stable and transient conformations of the molecule in solution. This is crucial for understanding how the molecule's shape adapts in different environments.
Solvent Interactions: The simulation reveals how solvent molecules arrange around the solute and form interactions, such as hydrogen bonds between water and the amide group. The nature of the solvent can influence the conformational preferences of the molecule.
Stability Metrics: The stability of the molecule's conformation during the simulation is often assessed using metrics like the Root Mean Square Deviation (RMSD) to track changes from the initial structure and the Radius of Gyration (Rg) to measure its compactness.
Table 2: Illustrative Molecular Dynamics Simulation Parameters and Outputs (Hypothetical Data) This table shows typical parameters and results from an MD simulation. Actual values require a specific computational study.
| Parameter / Metric | Example Value / Description | Purpose |
|---|---|---|
| Simulation Time | 100 nanoseconds | Duration over which molecular motion is simulated. |
| Solvent | Explicit Water (e.g., TIP3P model) | Simulates an aqueous physiological environment. |
| Temperature | 300 K | Simulates physiological temperature. |
| Pressure | 1 bar | Simulates standard atmospheric pressure. |
| Average RMSD | 2.5 Å | Measures the average structural deviation from a reference, indicating conformational stability. |
| Average Rg | 4.1 Å | Measures the compactness of the molecule over time. |
In Silico Modeling of Reaction Pathways and Transition State Analysis
Computational chemistry can model the entire course of a chemical reaction, providing a detailed map of the energy landscape connecting reactants to products. This is particularly useful for understanding reaction mechanisms, identifying intermediate structures, and calculating activation energies.
For a reaction involving this compound, such as its synthesis or metabolic degradation, in silico modeling would involve:
Reactant and Product Optimization: The geometries and energies of the starting materials and final products are calculated.
Transition State (TS) Search: The most critical step is locating the transition state—the highest energy point along the reaction coordinate. This structure represents the energetic barrier that must be overcome for the reaction to proceed.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to confirm that it correctly connects the identified reactants and products.
This analysis yields a reaction energy profile, which plots energy against the reaction coordinate and clearly shows the activation energy (the difference in energy between the reactants and the transition state). This information is invaluable for predicting reaction feasibility and rates.
Ligand-Target Docking Simulations for Predicting Molecular Interactions with Biological Macromolecules in vitro
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a biological macromolecule (receptor), typically a protein. This method is central to drug discovery for screening potential drug candidates and understanding their mechanism of action.
The process involves:
Preparation of Receptor and Ligand: 3D structures of the target protein and the ligand are prepared. This includes adding charges and defining rotatable bonds for the ligand.
Docking Algorithm: A search algorithm systematically samples many possible orientations and conformations of the ligand within the receptor's binding site.
Scoring Function: Each generated pose is evaluated by a scoring function that estimates the binding affinity (e.g., in kcal/mol). Lower scores typically indicate more favorable binding.
The results of a docking simulation provide the predicted binding pose of the ligand and a binding affinity score. Analysis of the best-scoring pose reveals specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. Although no specific docking studies featuring this compound against a particular target are prominent in the literature, this technique is widely applied to similar phenylacetamide derivatives to explore their potential as inhibitors for various enzymes or receptors.
Table 3: Illustrative Molecular Docking Results (Hypothetical Data) This table presents example data that would be generated from a molecular docking study. The target and results are hypothetical.
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Hypothetical Kinase X | -8.2 | Tyr23, Leu75, Val80 | Hydrophobic Interactions |
| Asp95 | Hydrogen Bond with Amide N-H |
Mechanistic Investigations of 2 2,5 Dimethylphenyl N Phenylacetamide Interactions with Biological Systems in Vitro
Enzyme Inhibition Kinetics and Mechanism Elucidation in Cell-Free Systems
Cell-free enzyme assays are crucial for determining the direct inhibitory effects of a compound on specific enzymes and for elucidating the kinetics and mechanism of inhibition. Such studies have been conducted on N-phenylacetamide derivatives to explore their potential as enzyme inhibitors.
Studies on α-Glucosidase and Related Glycosidases
α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Research has shown that N-phenylacetamide derivatives can act as inhibitors of this enzyme. For instance, a series of N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives demonstrated potent inhibitory activity against yeast α-glucosidase, with some compounds showing significantly greater potency than the standard drug, acarbose. nih.govnih.gov Kinetic studies of the most potent derivatives from similar series have revealed a competitive mode of inhibition against α-glucosidase. researchgate.net
While direct studies on 2-(2,5-dimethylphenyl)-N-phenylacetamide are not extensively reported, the structure-activity relationship (SAR) of related compounds provides insights. For example, the position and nature of substituents on the phenyl ring of the N-phenylacetamide moiety have been shown to significantly influence inhibitory activity. nih.gov The presence of methyl groups on the phenyl ring, as in the case of a 2,6-dimethylphenyl derivative, has been noted in studies of potent α-glucosidase inhibitors. researchgate.net This suggests that the 2,5-dimethyl substitution pattern in the titular compound could confer significant inhibitory activity.
Table 1: α-Glucosidase Inhibition by Selected N-Phenylacetamide Derivatives
| Compound | Substitution on Phenylacetamide Moiety | α-Glucosidase IC50 (µM) | Inhibition Mode |
|---|---|---|---|
| Derivative A | 4-ethyl | Data not specified | Not determined |
| Derivative B | 4-methyl | Data not specified | Not determined |
| Derivative C | 2,6-dimethylphenyl | Not specified, but noted as potent | Competitive |
| Acarbose (Standard) | - | 752.0 ± 2.0 | Competitive |
This table is generated based on findings from related N-phenylacetamide derivatives to illustrate potential activities.
Interactions with Cytochrome P450 Lanosterol 14α-Demethylase and Other Metabolic Enzymes
Cytochrome P450 (CYP) enzymes are a superfamily of proteins crucial for the metabolism of a wide range of endogenous and exogenous compounds, including drugs. nih.govmdpi.comuv.es Lanosterol 14α-demethylase (CYP51) is a key enzyme in the biosynthesis of sterols in eukaryotes and is a target for antifungal agents. gosset.ainih.govwikipedia.orgnih.gov
Evaluation of COX-II Selectivity and Inhibition Mechanisms
Cyclooxygenase (COX) enzymes, which exist in two main isoforms (COX-I and COX-II), are key enzymes in the synthesis of prostaglandins from arachidonic acid. stanford.edu While COX-I is constitutively expressed and involved in physiological functions, COX-II is inducible at sites of inflammation. stanford.edulitfl.com Selective inhibition of COX-II is a major strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. litfl.combrieflands.comnih.govnih.gov
The acetamide (B32628) moiety is a structural feature found in some COX-II inhibitors. archivepp.comresearchgate.netarchivepp.com Studies on various acetamide derivatives have explored their potential as selective COX-II inhibitors. archivepp.comresearchgate.netnih.gov The anti-inflammatory properties of these compounds are often attributed to their ability to fit into the active site of the COX-II enzyme. researchgate.net The selectivity for COX-II over COX-I is a critical parameter, and the substitution pattern on the aromatic rings of the acetamide scaffold plays a crucial role in determining this selectivity. brieflands.com Although direct experimental data on the COX-II inhibitory activity and selectivity of this compound is not available, its structural features suggest it could be a candidate for such investigations.
Receptor Binding Profiling and Affinity Determination in Isolated Preparations (e.g., σ1 and σ2 receptors)
Sigma (σ) receptors, classified into σ1 and σ2 subtypes, are intracellular proteins primarily located at the endoplasmic reticulum. nih.gov They are implicated in a variety of neurological and psychiatric conditions, as well as in cancer. nih.gov
While direct binding affinity data for this compound at σ1 and σ2 receptors has not been reported, a structurally related compound, 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide, has been identified as a novel positive allosteric modulator of the σ1 receptor. researchgate.net This finding suggests that the acetamide scaffold may be a privileged structure for interacting with sigma receptors. The N-phenylacetamide core of the title compound shares some structural similarities with known sigma receptor ligands. nih.gov Radioligand binding assays using isolated membrane preparations expressing σ1 and σ2 receptors would be necessary to determine the binding affinity (Ki) and selectivity of this compound for these receptors. nih.govmdpi.comnih.govupenn.eduupenn.edu
Structure-Activity Relationship (SAR) Studies for Molecular Target Engagement in vitro
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity and for guiding the design of more potent and selective molecules. mdpi.comnih.govresearchgate.netmdpi.com For N-phenylacetamide derivatives, SAR studies have provided valuable insights into their interactions with various molecular targets.
In the context of α-glucosidase inhibition, the substitution pattern on the phenyl ring of the N-phenylacetamide moiety is a key determinant of activity. nih.gov For instance, the presence and position of electron-donating or electron-withdrawing groups can significantly alter the inhibitory potency. nih.gov The observation that a 2,6-dimethylphenyl derivative is a potent inhibitor suggests that steric and electronic properties of the dimethyl substitution in this compound are likely to be important for its interaction with the enzyme's active site. researchgate.net
Similarly, for COX-II inhibition by acetamide derivatives, the nature and size of substituents on the aromatic rings are critical for achieving high potency and selectivity. archivepp.comresearchgate.netarchivepp.com The 2,5-dimethylphenyl group in the target compound would influence its conformation and binding interactions within the active site of the COX-II enzyme.
Identification and Validation of Specific Molecular Targets and Biological Pathways in vitro
Based on the in vitro activities of structurally related compounds, several potential molecular targets and biological pathways can be proposed for this compound. The preliminary evidence suggests that this compound may interact with enzymes such as α-glucosidase and COX-II, and potentially with sigma receptors.
To validate these putative targets, a series of in vitro experiments would be required. For enzyme inhibition, detailed kinetic studies, including the determination of inhibition constants (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), are necessary. nih.govnih.gov For receptor binding, competition binding assays with known selective radioligands for σ1 and σ2 receptors would confirm direct interaction and allow for the determination of binding affinities. nih.gov
Further validation could involve cell-based assays to confirm that the observed in vitro activity translates to a functional effect in a cellular context. For example, if the compound is a potent α-glucosidase inhibitor, it should reduce glucose uptake or production in a relevant cell line. Similarly, if it is a COX-II inhibitor, it should reduce prostaglandin E2 production in cells stimulated with an inflammatory agent.
Table 2: Investigated and Potential In Vitro Activities of this compound
| Biological Target/System | In Vitro Assay | Observed/Potential Activity |
|---|---|---|
| α-Glucosidase | Enzyme Inhibition Assay | Potential inhibition based on related compounds |
| Cytochrome P450 Enzymes | Microsomal Stability/Inhibition Assays | Potential metabolism and/or inhibition |
| COX-II Enzyme | Enzyme Inhibition Assay | Potential selective inhibition based on scaffold |
| σ1 Receptor | Radioligand Binding Assay | Potential binding/modulation based on related compounds |
| σ2 Receptor | Radioligand Binding Assay | Potential binding based on scaffold |
This table summarizes the discussed potential activities that warrant further direct investigation for the specific compound.
Biophysical Characterization of Compound-Biomacromolecule Complexes (e.g., protein-ligand interactions)
The elucidation of the molecular interactions between a therapeutic compound and its biological target is fundamental to understanding its mechanism of action. A suite of biophysical techniques is employed to characterize these interactions in detail, providing insights into the affinity, kinetics, thermodynamics, and structural basis of the compound-biomacromolecule complex.
Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a binding event. iaanalysis.commalvernpanalytical.comnih.gov By titrating the compound of interest into a solution containing the target biomacromolecule, a complete thermodynamic profile of the interaction can be obtained in a single experiment. nih.govnih.gov This includes the binding affinity (K D ), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). iaanalysis.comnih.gov
The binding affinity provides a measure of the strength of the interaction, while the stoichiometry reveals the molar ratio of the compound to the protein in the complex. The enthalpic and entropic contributions to the binding energy offer deeper insights into the forces driving the interaction, such as hydrogen bonding, van der Waals forces, and hydrophobic effects. nih.gov
Hypothetical ITC Data for a Phenylacetamide Derivative Binding to a Target Protein
| Parameter | Value |
|---|---|
| Stoichiometry (n) | 1.05 |
| Dissociation Constant (K D ) | 5.2 µM |
| Enthalpy Change (ΔH) | -15.8 kcal/mol |
| Entropy Change (ΔS) | -18.2 cal/mol/deg |
X-ray crystallography is an indispensable tool for determining the three-dimensional structure of a protein-ligand complex at atomic resolution. nih.govspringernature.com This technique involves crystallizing the protein in complex with the compound and then diffracting X-rays off the crystal. The resulting diffraction pattern is used to calculate an electron density map, into which the atomic model of the complex is built and refined. proteopedia.org
The crystal structure reveals the precise binding mode of the ligand, including its conformation and orientation within the protein's binding site. nih.gov It also provides a detailed map of the non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. This structural information is invaluable for structure-based drug design and for understanding the molecular basis of the compound's activity. The interpretation of electron density maps is a critical step in this process to ensure the accuracy of the final model. nih.govoup.comoup.complos.org
Hypothetical X-Ray Crystallography Data for a Phenylacetamide Derivative-Protein Complex
| Parameter | Value |
|---|---|
| PDB ID | N/A (Hypothetical) |
| Resolution | 2.1 Å |
| R-work / R-free | 0.19 / 0.23 |
| Key Interacting Residues | Tyr123, Phe256, Arg301 |
| Hydrogen Bonds | 2 |
| Hydrophobic Contacts | 15 |
Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that allows for the real-time monitoring of biomolecular interactions. nih.govnih.govaffiniteinstruments.com In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing the compound is flowed over the surface. The binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. nih.gov
From the resulting sensorgram, which plots the SPR response over time, the association rate constant (k on ) and the dissociation rate constant (k off ) can be determined. affiniteinstruments.comiaanalysis.com The ratio of these rate constants provides the equilibrium dissociation constant (K D ), a measure of binding affinity. SPR is particularly useful for studying the kinetics of an interaction, providing valuable information on how quickly a compound binds to and dissociates from its target. affiniteinstruments.com
Hypothetical SPR Kinetic Data for a Phenylacetamide Derivative Binding to a Target Protein
| Parameter | Value |
|---|---|
| Association Rate (k on ) | 2.5 x 10^4 M^-1 s^-1 |
| Dissociation Rate (k off ) | 1.3 x 10^-3 s^-1 |
| Dissociation Constant (K D ) | 5.2 µM |
Advanced Analytical Methodologies for Research Applications of 2 2,5 Dimethylphenyl N Phenylacetamide
Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of non-volatile and thermally sensitive compounds like 2-(2,5-dimethylphenyl)-N-phenylacetamide. The development of a robust HPLC method is critical for routine analysis and quality control in research applications.
Research Findings: A typical approach for a molecule like this compound involves reversed-phase HPLC (RP-HPLC). In this mode, a non-polar stationary phase, such as a C18 (octadecylsilyl) column, is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Due to its aromatic rings and amide group, the compound exhibits moderate polarity, making it well-suited for RP-HPLC.
Method development would focus on optimizing several parameters to achieve a symmetric peak shape, good resolution from potential impurities, and a reasonable analysis time. Key parameters include the choice of column, mobile phase composition, flow rate, and detector wavelength. A mobile phase consisting of a mixture of acetonitrile or methanol and water is commonly employed, often with a small percentage of an acid like formic or acetic acid to improve peak shape. UV detection is highly suitable, as the phenyl groups in the molecule provide strong chromophores, likely resulting in a significant absorbance maximum in the 200-300 nm range.
For quantification, a calibration curve is constructed by plotting the peak area response against a series of known concentrations of a reference standard. The method's validity is established through rigorous validation, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
Table 1: Illustrative HPLC Method Parameters for Analysis of this compound
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Chromatographic System | Ultra-High Performance Liquid Chromatography (UHPLC) or HPLC | Provides high-resolution separation. |
| Column | C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) | Stationary phase for separating moderately polar organic compounds. |
| Mobile Phase | Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% Formic Acid | Eluent system to control retention and peak shape. |
| Elution Mode | Isocratic | A constant mobile phase composition for consistent analysis. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation and influences resolution. |
| Column Temperature | 30 °C | Ensures reproducible retention times by controlling viscosity. |
| Injection Volume | 10 µL | The amount of sample introduced into the system. |
| Detector | Diode Array Detector (DAD) or UV Detector | Monitors absorbance at a specific wavelength (e.g., 254 nm) for detection and quantification. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Environmental Metabolite Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is the method of choice for analyzing volatile and semi-volatile compounds and is particularly valuable for trace-level detection and the structural elucidation of unknown metabolites in complex environmental samples.
Research Findings: For this compound to be amenable to GC analysis, it must be thermally stable and sufficiently volatile. The analysis begins with the injection of the sample into a heated port, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column, typically coated with a non-polar stationary phase like 5% phenyl polysiloxane (e.g., DB-5MS), separates compounds based on their boiling points and interactions with the phase.
Following separation, the eluted molecules enter the mass spectrometer, where they are ionized, most commonly by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a predictable and reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a chemical "fingerprint." This fingerprint can be compared against spectral libraries (e.g., NIST, Wiley) for positive identification.
In environmental studies, GC-MS is instrumental in identifying metabolites formed through biotic or abiotic degradation. The high sensitivity of modern GC-MS systems, especially when operated in selected ion monitoring (SIM) mode, allows for the detection of the parent compound and its byproducts at very low concentrations (parts-per-billion or lower).
Table 2: Representative GC-MS Method Parameters for this compound Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| GC System | Gas Chromatograph with Mass Spectrometric Detector | Separates and identifies volatile and semi-volatile compounds. |
| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) | Provides high-efficiency separation of complex mixtures. |
| Stationary Phase | 5% Phenyl Polysiloxane (or similar) | General-purpose non-polar phase suitable for a wide range of compounds. |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) | Mobile phase that transports the sample through the column. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Oven Program | Start at 100°C, ramp to 300°C at 15°C/min, hold for 5 min | Temperature gradient to elute compounds with different boiling points. |
| Ionization Mode | Electron Impact (EI) at 70 eV | Standard hard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Mass Analyzer | Quadrupole or Ion Trap | Filters fragments based on their mass-to-charge ratio. |
| Scan Range | 50-500 m/z | Range of mass-to-charge ratios monitored to capture the molecular ion and key fragments. |
Chiral Analytical Methods for Enantiomeric Purity and Stability Studies
Since this compound may exist as enantiomers if a chiral center is present or introduced through metabolism, methods for chiral separation are crucial. Enantiomers often exhibit different pharmacological and toxicological profiles, making the determination of enantiomeric purity essential. Chiral HPLC is the most widely used technique for this purpose.
Research Findings: Chiral separations are typically achieved using a chiral stationary phase (CSP). CSPs create a chiral environment that allows for differential interaction with the two enantiomers, resulting in different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose coated on a silica (B1680970) support, are highly versatile and effective for a broad range of compounds. Columns with amylose or cellulose tris(3,5-dimethylphenylcarbamate) are particularly common and have demonstrated success in separating various pharmaceutical intermediates.
Method development for chiral separations involves screening different CSPs and mobile phases. Normal-phase (using hexane and an alcohol modifier like isopropanol or ethanol) or polar organic modes are frequently employed. The choice of the alcohol modifier can significantly affect retention and even reverse the elution order of the enantiomers. Stability studies may also employ these methods to determine if racemization occurs under specific storage or experimental conditions.
Table 3: Potential Chiral HPLC Method Parameters for Enantiomeric Separation
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Chromatographic System | HPLC or UHPLC | Standard liquid chromatography setup. |
| Column | Chiral Stationary Phase (CSP), e.g., Amylose tris(3,5-dimethylphenylcarbamate) | Creates a chiral environment to resolve enantiomers. |
| Mobile Phase | Hexane / Isopropanol (e.g., 90:10 v/v) | Normal-phase eluent system for chiral recognition on polysaccharide CSPs. |
| Elution Mode | Isocratic | Ensures stable and reproducible separation conditions. |
| Flow Rate | 0.8 mL/min | Optimized for best resolution and peak shape. |
| Column Temperature | 25 °C | Maintained at ambient temperature to ensure method robustness. |
| Detector | UV Detector | Detection at a wavelength of maximum absorbance (e.g., 254 nm). |
| Analysis Goal | Enantiomeric Purity | To quantify the proportion of each enantiomer in the sample. |
Advanced Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS, HPLC-QTOF)
For the analysis of this compound in highly complex matrices such as biological fluids or environmental samples, advanced hyphenated techniques are indispensable. These methods couple the powerful separation of liquid chromatography with the high sensitivity and specificity of advanced mass spectrometers.
Research Findings: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is the gold standard for quantification in complex matrices. After separation by HPLC, the analyte is ionized (typically by electrospray ionization, ESI) and enters a tandem mass spectrometer (e.g., a triple quadrupole). In Multiple Reaction Monitoring (MRM) mode, the first quadrupole selects the precursor ion (the molecular ion of the target compound), which is then fragmented in a collision cell. The third quadrupole selects a specific, characteristic fragment ion for detection. This precursor-to-product ion transition is highly specific, effectively filtering out background noise and allowing for extremely sensitive and accurate quantification.
High-Performance Liquid Chromatography-Quadrupole Time-of-Flight (HPLC-QTOF): This technique combines HPLC with a hybrid mass spectrometer that offers high-resolution and accurate mass measurements. Unlike tandem MS, which targets specific ions, QTOF analysis acquires full-scan, high-resolution mass spectra. This allows for the determination of the elemental composition of the parent compound and its metabolites from their exact masses. This capability is invaluable for identifying unknown metabolites and degradation products in discovery-based research, as the precise mass can be used to propose chemical formulas, significantly narrowing the number of possible structures.
Table 4: Comparison of Advanced Hyphenated Techniques for Analysis
| Technique | Primary Application | Key Advantages |
|---|---|---|
| LC-MS/MS | Targeted quantification of the compound in complex biological or environmental samples. | - Exceptional sensitivity (sub-ng/mL levels).- High specificity due to MRM, minimizing matrix interference.- Robust and reliable for quantitative analysis. |
| HPLC-QTOF | Identification of unknown metabolites and degradation products; non-targeted screening. | - Provides high-resolution, accurate mass data.- Enables elemental composition determination.- Suitable for identifying unknowns without reference standards. |
Environmental Fate and Degradation Pathways of 2 2,5 Dimethylphenyl N Phenylacetamide
Photolytic and Hydrolytic Degradation Mechanisms and Kinetics
The degradation of 2-(2,5-dimethylphenyl)-N-phenylacetamide in the environment is significantly influenced by photochemical reactions. Hydrolysis, on the other hand, appears to be a less dominant degradation pathway under typical environmental conditions.
Photolytic Degradation:
Studies have shown that this compound is susceptible to photolysis, particularly under simulated solar irradiation. The rate and pathway of this degradation can be influenced by various environmental factors present in aqueous systems.
Research using a high-pressure mercury lamp demonstrated that the photolysis of this compound can be affected by the presence of other dissolved substances. nih.gov For instance, certain ions like NO2- and NO3- have been shown to quench or slow down the photolysis process, with a significant quenching rate observed in the presence of NO3-. nih.gov Similarly, halogen ions can inhibit photolysis. nih.gov The presence of surfactants can also have a variable effect, with some showing a weak photosensitive effect while others act as photoquenchers. nih.gov Interestingly, the presence of another herbicide, bensulfuron, at a low concentration ratio was found to accelerate the photolysis of mefenacet (B1676149). nih.gov The half-life of mefenacet under certain experimental conditions was found to be approximately 7.14 minutes, which could be slightly shortened by the aeration of nitrogen gas. nih.gov
Indirect photolysis, facilitated by dissolved organic matter (DOM) and other photosensitizers, is a key mechanism for many pesticides. rsc.orgjmaterenvironsci.com While direct photolysis occurs when the compound itself absorbs UV-Visible light, indirect photolysis involves reactive species generated by sensitizers like DOM, nitrate, and hydrogen peroxide. jmaterenvironsci.com The interaction with DOM can be complex, sometimes leading to an increased degradation rate (sensitization) and other times a decreased rate (quenching), depending on the specific characteristics of the DOM and the compound. nih.gov
The table below summarizes the influence of various compounds on the photolytic degradation of this compound.
Hydrolytic Degradation:
While photolysis is a significant degradation route, hydrolysis of this compound is generally considered to be a slower process. nih.gov Studies on similar compounds have indicated that hydrolysis is often negligible compared to photolysis during irradiation periods. nih.govnih.gov The stability to hydrolysis can, however, be pH-dependent. For instance, the hydrolysis of mefenpyr-diethyl, a structurally related herbicide safener, is noted to occur at a pH of 7 or higher. jmaterenvironsci.com
Microbial Biotransformation and Biodegradation in Environmental Matrices (e.g., soil, water)
Microbial activity is a primary driver for the degradation of this compound in both soil and aquatic environments. nih.gov Biodegradation is a critical process that can lead to the complete removal of the pesticide from the environment, although the rate and extent of this process are dependent on various factors. nih.govumn.edu
Biodegradation in Soil:
In soil, the dissipation of herbicides like this compound is largely attributed to microbial metabolism. umn.eduusda.gov The rate of degradation is influenced by soil properties such as organic matter content, pH, moisture, and temperature, which in turn affect the microbial community composition and activity. nih.govusda.govresearchgate.net For many pesticides, biodegradation follows a sequential pathway involving several transformation steps, such as demethylation and hydrolysis, carried out by soil microorganisms. usda.gov
The persistence of a pesticide in soil, often expressed as its half-life (DT50), can vary significantly depending on these environmental conditions. For example, the degradation of the herbicide flufenacet (B33160) was found to be faster at higher temperatures, likely due to increased microbial activity. researchgate.net
Biodegradation in Water:
In aquatic systems, microbial communities also play a crucial role in the biotransformation of this compound. nih.gov The process can occur under both aerobic and anaerobic conditions, though the degradation rates and pathways may differ. nih.gov The presence of sediment can significantly influence degradation, providing a surface for microbial colonization and affecting the availability of the compound. nih.gov
Microbial biotransformation can involve a variety of enzymatic reactions, including hydroxylation, demethylation, and conjugation, leading to the formation of various metabolites. nih.govinteresjournals.orgresearchgate.netfrontiersin.org Fungi and bacteria are known to produce a wide array of enzymes capable of transforming complex organic molecules. interesjournals.orgresearchgate.net
The table below presents a summary of half-life data for a related compound, cyflumetofen (B166951), in different environmental matrices, illustrating the influence of matrix type and conditions on degradation rates.
Assessment of Environmental Persistence, Mobility, and Transport Mechanisms
The environmental persistence and mobility of this compound determine its potential to remain in the environment and move between different environmental compartments, such as from soil to groundwater. nih.gov
Persistence:
Persistence is a measure of how long a substance remains in the environment before being broken down. nih.gov It is often quantified by the half-life of the compound in a specific matrix like soil or water. nih.gov Compounds that are resistant to degradation are considered persistent. nih.gov The persistence of pesticides is influenced by factors that affect degradation rates, such as microbial activity, sunlight exposure, and chemical conditions. researchgate.net
Mobility and Transport:
The mobility of a compound in soil determines its potential to leach into groundwater or move with surface runoff. nih.gov Mobility is largely governed by the compound's sorption characteristics, which describe its tendency to bind to soil particles. researchgate.net The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to assess mobility; a higher Koc value indicates stronger sorption to soil and lower mobility. nih.gov Soil properties, particularly organic matter content and texture, play a significant role in sorption. researchgate.net
The Groundwater Ubiquity Score (GUS), which incorporates both persistence (half-life) and mobility (Koc), is often used to estimate the leaching potential of a pesticide. Higher GUS values suggest a greater likelihood of the compound reaching groundwater. researchgate.net
The table below shows the GUS values and leaching potential for two other pesticides, providing a framework for how such data is interpreted.
Identification and Characterization of Degradation Products and Metabolites in Environmental Systems
The degradation of this compound results in the formation of various transformation products, or metabolites, which may have their own environmental fate and toxicological profiles. umn.edunih.gov Identifying and characterizing these degradation products is essential for a complete environmental risk assessment. researchgate.netmdpi.commdpi.com
Photodegradation Products:
Photolytic degradation can lead to a range of products. For this compound, studies have identified several photolysis degradation products in water, including hydroxylbenzothiazole (HBT), N-methylaniline (N-MA), and 2-benzothiazoloxyacetic acid (2-BAA). nih.gov The formation and subsequent degradation of these products can be complex, with their concentrations changing over time during the photolysis process. nih.govcsbsju.edu
Microbial Metabolites:
Microbial biotransformation in soil and water also produces a suite of metabolites. For similar classes of herbicides, degradation pathways often involve sequential reactions like demethylation and hydrolysis, leading to the formation of intermediate and final breakdown products. usda.gov For example, the herbicide fluometuron (B1672900) degrades to desmethyl fluometuron (DMF) and then to trifluoromethyl phenylurea (TFMPU) and trifluoro-methylaniline (TFMA). usda.gov Similarly, the degradation of cyflumetofen in soil and water/sediment systems leads to the formation of metabolites such as 2-(trifluoromethyl) benzoic acid and 2-(trifluoromethyl) benzamide. nih.gov
The table below lists some of the identified degradation products of this compound and related compounds.
Table of Compound Names
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| Mefenacet | This compound |
| Bensulfuron | Methyl 2-[[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]methyl]benzoate |
| Mefenpyr-diethyl | Diethyl 1-(2,4-dichlorophenyl)-5-methyl-2-pyrazoline-3,5-dicarboxylate |
| Flufenacet | N-(4-fluorophenyl)-N-(1-methylethyl)-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy]acetamide |
| Cyflumetofen | 2-methoxyethyl (RS)-2-(4-tert-butylphenyl)-2-cyano-3-oxo-3-(2-trifluoromethylphenyl)propionate |
| HBT | Hydroxylbenzothiazole |
| N-MA | N-methylaniline |
| 2-BAA | 2-benzothiazoloxyacetic acid |
| DMF | Desmethyl fluometuron |
| TFMPU | Trifluoromethyl phenylurea |
| TFMA | Trifluoro-methylaniline |
Potential Non Biomedical Research Applications of 2 2,5 Dimethylphenyl N Phenylacetamide
Role as an Intermediate or Ligand in Organic Synthesis and Catalysis
The phenylacetamide structure is a fundamental building block in organic synthesis. The reactivity of the α-protons to the carbonyl group and the stability of the amide bond make it a versatile intermediate for constructing more complex molecules. The synthesis of phenylacetamide derivatives often involves the reaction of a substituted phenylacetic acid or its corresponding acyl chloride with an appropriate amine. For instance, various N-substituted-2-phenylacetamides have been synthesized as precursors for a range of target compounds. nih.govnih.gov A common synthetic route involves reacting an amine with chloroacetyl chloride to produce a 2-chloro-N-substituted-acetamide, which can then be further modified. nih.gov Heterogeneous catalysts based on structured silica (B1680970) have been developed for the direct amidation of carboxylic acids with amines to form N-(phenyl)-phenylacetamide, demonstrating an efficient and reusable catalytic approach to creating this type of bond. researchgate.net
In the realm of catalysis, amide-type molecules can serve as ligands for transition metal complexes. While direct studies on 2-(2,5-dimethylphenyl)-N-phenylacetamide as a ligand are not prominent, the investigation of related amide compounds provides insight into this potential. The luminescent properties of lanthanide complexes with amide-type ligands have been a subject of study, indicating the coordinating capability of the amide group. researchgate.net The nitrogen and oxygen atoms of the amide moiety can act as donor atoms, forming stable complexes with metal centers. Such complexes are integral to catalytic processes, including cross-coupling reactions, hydrogenations, and hydroborations. researchgate.net The specific steric and electronic properties conferred by the 2,5-dimethylphenyl and N-phenyl groups could influence the stability, solubility, and catalytic activity of any resulting metal complex, making it a candidate for exploration in the development of novel catalysts. mostwiedzy.pl
Application in Materials Science Research
The inherent stability and defined three-dimensional structure of phenylacetamide derivatives make them interesting candidates for materials science applications.
While specific research on incorporating this compound into polymers is limited, the properties of related compounds suggest potential uses. Acetanilide (B955) (N-phenylacetamide), a structurally similar molecule, is known to be used as a stabilizer for cellulose (B213188) ester varnishes and as an inhibitor of hydrogen peroxide decomposition. wikipedia.org This suggests that the phenylacetamide core can impart stability to certain formulations. The introduction of the 2,5-dimethylphenyl group could modify properties such as solubility, thermal stability, and compatibility with polymer matrices. Its incorporation could potentially enhance the mechanical or thermal properties of polymers or act as a functional additive in advanced coatings.
Crystal engineering focuses on understanding and controlling the assembly of molecules into solid-state structures to design materials with specific properties. The crystal structures of numerous substituted phenylacetamides have been analyzed, revealing how substituents influence molecular packing and intermolecular interactions like hydrogen bonds. nih.govresearchgate.netresearchgate.netresearchgate.net
In the crystal structure of related compounds like N-(2,6-dimethylphenyl)acetamide, molecules are linked into chains through N—H⋯O hydrogen bonding. researchgate.net The orientation of the acetamide (B32628) group relative to the phenyl ring is a key structural feature. researchgate.net For example, the asymmetric unit of 2-azido-N-(2,6-dimethylphenyl)acetamide consists of two independent molecules that differ in the rotation of the azidoacetamido group. nih.gov Understanding these structural nuances is critical for designing functional materials, such as those with specific optical or electronic properties. The study of organochalcogenide compounds containing an arylamide group also points toward applications in functional materials. ekb.eg The precise structure of this compound would determine its packing and potential for forming engineered crystalline materials.
Table 1: Crystallographic Data of Structurally Related Phenylacetamide Derivatives
| Compound Name | Crystal System | Space Group | Key Feature | Reference |
|---|---|---|---|---|
| 2-Chloro-N-methyl-N-phenylacetamide | Monoclinic | P2/c | The non-hydrogen atoms excluding the phenyl group are nearly coplanar. | researchgate.net |
| N-(2,6-Dimethylphenyl)acetamide | Orthorhombic | Pbca | Molecules are linked into chains via N—H⋯O hydrogen bonds. | researchgate.net |
| N-(2-Methylphenyl)acetamide | Orthorhombic | Pbca | The acetamide unit is slightly twisted relative to the 2-methylphenyl group. | researchgate.net |
| 2-Chloro-N-(2,4-dimethylphenyl)acetamide | Triclinic | P1 | The N—H bond conformation is syn to the ortho methyl group. | researchgate.net |
Agrochemical Research: Chemical Precursor or Component in Mechanistic Studies of Agrochemicals (e.g., fungicides, herbicides)
The phenylacetamide scaffold is a recognized toxophore in the agrochemical industry, particularly in the development of fungicides and herbicides. shyzchem.com Several commercial pesticides are acetanilide derivatives. wikipedia.org The specific substitution pattern on the phenyl rings plays a crucial role in determining the biological activity and target spectrum.
Research has demonstrated that phenylacetamide derivatives can exhibit significant fungicidal activity. A patent discloses that 2-substituted-phenyl-N-alkyl acetamide compounds are useful as agricultural bactericides. google.com For example, a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties showed promising in vitro antibacterial activities against several Xanthomonas species, which are significant plant pathogens. nih.gov The 2,5-dimethylphenyl structural feature, in particular, is found in various compounds with antimicrobial properties. nih.gov This scaffold has been explored for developing new agents against antibiotic-resistant bacteria and fungi. nih.gov Furthermore, a patent has been filed for a method to prepare 2,5-dimethyl phenylacetyl chloride, highlighting its role as a key intermediate in the synthesis of pesticides. google.com Novel diamide (B1670390) compounds containing a substituted phenyl group have also been synthesized and shown to have fungicidal and insecticidal properties. nih.gov These findings underscore the potential of this compound as a lead compound or a synthetic intermediate in the discovery of new agrochemicals.
Table 2: Examples of Phenylacetamide Scaffolds in Agrochemical Research
| Compound/Derivative Class | Application/Activity | Research Finding | Reference |
|---|---|---|---|
| 2-[2-(2,5-dimethyl phenoxy methyl) phenyl]-2-methoxy-N-methylacetamide | Agricultural Bactericide | Disclosed as a useful agricultural bactericide in a patent for phenylacetamide compound production. | google.com |
| N-phenylacetamide derivatives with 4-arylthiazole moieties | Antibacterial (Anti-phytopathogen) | Showed promising activity against plant bacteria like Xanthomonas oryzae. | nih.gov |
| N-2,5-Dimethylphenylthioureido acid derivatives | Antimicrobial | Derivatives explored as scaffolds for new candidates targeting multidrug-resistant Gram-positive pathogens. | nih.gov |
| 2,5-Dimethyl phenylacetyl chloride | Pesticide Intermediate | A method for its preparation is patented for use in pesticide synthesis. | google.com |
Future Research Directions and Emerging Paradigms in 2 2,5 Dimethylphenyl N Phenylacetamide Chemistry
Application of Artificial Intelligence and Machine Learning in Compound Design and Predictive Synthesis
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and synthesis of novel compounds based on the 2-(2,5-dimethylphenyl)-N-phenylacetamide scaffold. AI algorithms can analyze vast datasets of chemical structures and their corresponding biological activities to identify new derivatives with enhanced properties. Predictive models can forecast the physicochemical properties, bioactivity, and potential toxicity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates.
Furthermore, ML can optimize synthetic routes by predicting reaction outcomes and suggesting the most efficient reaction conditions, solvents, and catalysts. This approach, known as predictive synthesis, can significantly reduce the time and resources required for chemical synthesis, accelerating the discovery of new molecules for research purposes.
Exploration of Novel Reactivity and Unprecedented Chemical Transformations
Future research will likely focus on exploring the novel reactivity of the this compound core structure. This could involve the development of new catalytic systems to achieve previously inaccessible chemical transformations. For instance, late-stage functionalization techniques, such as C-H activation, could be employed to selectively modify the aromatic rings of the molecule, allowing for the rapid generation of diverse compound libraries. The exploration of unprecedented cycloaddition or rearrangement reactions could also lead to the discovery of entirely new molecular scaffolds with unique three-dimensional architectures.
Integration with High-Throughput Screening Methodologies for Mechanistic Biological Discovery
High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds for their biological activity. Integrating HTS with derivatives of this compound can accelerate the discovery of new bioactive molecules. By screening large libraries of these compounds against a wide range of biological targets, researchers can identify "hits" with desired activities.
Subsequent mechanistic studies on these hits can then elucidate their mode of action and identify the specific cellular pathways they modulate. This approach, combining HTS with in-depth biological investigation, is a powerful tool for discovering new probes to study biological processes and for identifying potential starting points for drug discovery programs.
Development of Sustainable and Scalable Synthetic Routes for Research Purposes
The principles of green chemistry are increasingly important in chemical synthesis. Future research will aim to develop more sustainable and scalable synthetic routes to this compound and its analogs for research applications. This includes the use of environmentally benign solvents, renewable starting materials, and catalytic methods that minimize waste generation.
The development of continuous flow manufacturing processes for these compounds could also offer significant advantages in terms of scalability, safety, and efficiency compared to traditional batch processes. By designing more sustainable synthetic strategies, the environmental impact of producing these valuable research compounds can be minimized.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(2,5-dimethylphenyl)-N-phenylacetamide, and how is reaction progress monitored?
- Methodological Answer : The compound is typically synthesized via acylation of 2,5-dimethylaniline with phenylacetyl chloride or chloroacetyl chloride derivatives under reflux in a polar aprotic solvent (e.g., toluene/water mixtures). Reaction progress is monitored using thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) as the mobile phase. Post-reaction, the product is isolated via solvent evaporation, ice quenching, and recrystallization (ethanol) or extraction (ethyl acetate). Characterization employs IR, NMR, and mass spectrometry .
Q. How is the molecular structure of this compound confirmed?
- Methodological Answer : Structural confirmation involves spectroscopic techniques:
- IR Spectroscopy : Identifies amide C=O stretches (~1650–1680 cm⁻¹) and N–H bends (~3300 cm⁻¹).
- NMR : NMR reveals aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 2.0–2.5 ppm), and acetamide protons (δ 3.5–4.0 ppm). NMR confirms carbonyl carbons (~168–170 ppm).
- Mass Spectrometry : Molecular ion peaks align with the compound’s molecular weight (e.g., ~265 g/mol) .
Q. What are the preliminary biological assays used to evaluate this compound?
- Methodological Answer : Initial bioactivity screening includes:
- Antifungal Assays : Agar diffusion or microdilution methods against Candida or Aspergillus species.
- Enzyme Inhibition Studies : Testing against kinases or proteases via spectrophotometric or fluorometric readouts.
- Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety thresholds .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound synthesis?
- Methodological Answer : Yield optimization involves:
- Solvent Selection : Toluene/water mixtures (8:2) enhance acylation efficiency.
- Catalysis : Using carbodiimides (e.g., EDC) or triethylamine to activate carboxylic acid intermediates.
- Temperature Control : Reflux at 80–100°C for 5–7 hours balances reaction rate and side-product formation.
Reported yields range from 60–82% under optimized conditions .
Q. What advanced techniques resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies (e.g., variable IC values) are addressed via:
- Dose-Response Curves : Replicate assays with stricter controls (e.g., solvent purity, cell passage number).
- Metabolite Profiling : LC-MS/MS to identify degradation products interfering with bioactivity.
- Computational Modeling : Molecular docking (AutoDock Vina) to validate target binding affinity differences .
Q. How is X-ray crystallography applied to study this compound’s structure-activity relationships?
- Methodological Answer : Single-crystal X-ray diffraction (employing SHELX software) resolves:
- Dihedral Angles : Between aromatic rings (e.g., 82.59° in analogous structures), influencing steric interactions.
- Hydrogen Bonding : Intermolecular N–H···O bonds stabilize crystal packing, correlating with solubility.
- Crystal Polymorphism : Screening via solvent evaporation (methylene chloride/acetone) identifies stable forms .
Q. What strategies enhance the compound’s pharmacokinetic properties for medicinal applications?
- Methodological Answer : Modifications include:
- Prodrug Design : Esterification of the acetamide group to improve membrane permeability.
- SAR Studies : Introducing electron-withdrawing groups (e.g., –NO) to the phenyl ring for increased metabolic stability.
- Lipinski’s Rule Compliance : Computational ADME profiling (SwissADME) guides lead optimization .
Data Analysis and Interpretation
Q. How are spectroscopic anomalies (e.g., split NMR peaks) interpreted during characterization?
- Methodological Answer : Peak splitting arises from:
- Dynamic Exchange : Rotameric states of the acetamide group at room temperature. Variable-temperature NMR (e.g., 298–343 K) confirms this.
- Impurity Identification : HPLC-MS detects byproducts (e.g., unreacted aniline derivatives) requiring column purification .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (Gaussian 09) model:
- Electrostatic Potential Maps : Highlight electrophilic sites (e.g., chloroacetamide derivatives).
- Transition State Analysis : Determines activation energy for SN mechanisms at the carbonyl carbon .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
